(2Z)-3-{[(4-Fluorophenyl)methyl](methoxy)carbamoyl}-2-hydroxyprop-2-enoic acid
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the compound and their arrangement.
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, catalysts used, reaction conditions, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents, stability under different conditions, and the products formed during these reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties can include acidity or basicity, reactivity with other substances, and redox potential.Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis and Transformation
The compound (2Z)-3-{(4-Fluorophenyl)methylcarbamoyl}-2-hydroxyprop-2-enoic acid can be synthesized through various chemical reactions. For instance, a related compound, 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, was synthesized via the reaction of pentafluoroacetophenone with dimethyl oxalate, showcasing the chemical versatility and potential transformations of similar compounds (Pimenova et al., 2003).
Structural and Chemical Analysis
Advanced techniques like X-ray crystallography, spectroscopy, and quantum chemical calculations are utilized to characterize compounds with similar structures. For example, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was investigated using these methods, providing insights into molecular interactions and stability, which are crucial for understanding the properties of such compounds (Venkatesan et al., 2016).
Biochemical Applications
A related compound, 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, has been studied for its potential as a potent inhibitor of kynurenine-3-hydroxylase, indicating a significant role in neuroprotective strategies. This highlights the potential biomedical applications of compounds with similar structures (Drysdale et al., 2000).
Synthetic Applications
The compound and its analogs can be utilized in the synthesis of various complex structures. For example, the synthesis of enamides using a stereospecific route can involve compounds with similar structural elements, demonstrating their utility in organic synthesis (Brettle & Mosedale, 1988).
Safety And Hazards
This involves understanding the potential risks associated with handling the compound. This can include toxicity, flammability, environmental impact, and necessary safety precautions.
Future Directions
Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.
properties
IUPAC Name |
(Z)-4-[(4-fluorophenyl)methyl-methoxyamino]-2-hydroxy-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO5/c1-19-14(11(16)6-10(15)12(17)18)7-8-2-4-9(13)5-3-8/h2-6,15H,7H2,1H3,(H,17,18)/b10-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACIOSIZKMLELV-POHAHGRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON(CC1=CC=C(C=C1)F)C(=O)C=C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON(CC1=CC=C(C=C1)F)C(=O)/C=C(/C(=O)O)\O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-{[(4-Fluorophenyl)methyl](methoxy)carbamoyl}-2-hydroxyprop-2-enoic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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